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molecular formula C8H9NO3 B8731312 O-[(1,3-dioxaindan-5-yl)methyl]hydroxylamine

O-[(1,3-dioxaindan-5-yl)methyl]hydroxylamine

Cat. No. B8731312
M. Wt: 167.16 g/mol
InChI Key: QVYDHNKTGNVGDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08034811B2

Procedure details

Prepared by a similar procedure as described for preparation 15, starting from N-hydroxyphthalimide and 3,4-methylenedioxybenzyl chloride (Fluorochem). 13C-NMR (CDCl3) δ 147.5, 147.2, 131.0, 121.9, 108.7, 107.9, 100.8, 77.5.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][N:2]1C(=O)C2=CC=CC=C2C1=O.[CH2:13]1[O:23][C:22]2[CH:21]=[CH:20][C:17]([CH2:18]Cl)=[CH:16][C:15]=2[O:14]1>>[O:23]1[C:22]2[CH:21]=[CH:20][C:17]([CH2:18][O:1][NH2:2])=[CH:16][C:15]=2[O:14][CH2:13]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1OC=2C=C(CCl)C=CC2O1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared by a similar procedure
CUSTOM
Type
CUSTOM
Details
as described for preparation 15

Outcomes

Product
Name
Type
Smiles
O1COC2=C1C=CC(=C2)CON

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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